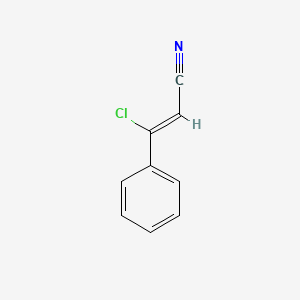

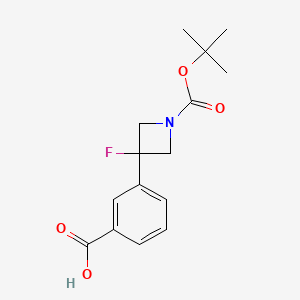

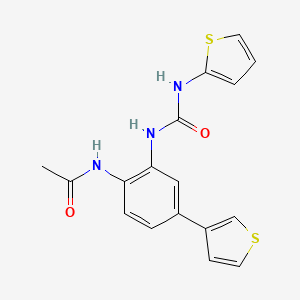

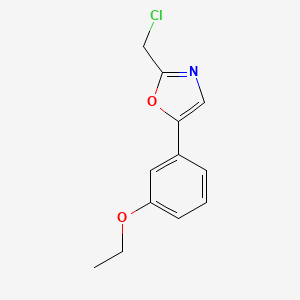

![molecular formula C13H14N2O3 B2416630 N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-54-2](/img/structure/B2416630.png)

N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide” is a chemical compound that contains a morpholine ring . Morpholine derivatives have been found to possess a wide variety of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of nitro aniline and other easily available and inexpensive components . The process may involve condensation reactions in specific solvents and bases, and the isolation of the desired compound through crystallization .Molecular Structure Analysis

The molecular structure of “this compound” can be determined through various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectroscopy can be used to characterize the structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and may involve multiple steps. For instance, the opening of an epoxide with a specific compound can lead to the formation of an amino alcohol, which can then undergo ring closure to form an oxazolidinone .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various analytical techniques. For instance, the compound’s solubility, melting point, boiling point, and spectral data can provide valuable information about its properties .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Solvent Effects

N-phenyl-3-(pyridin-4-yl) prop-2-enamide, a compound structurally similar to N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide, has been studied for its interactions in ethanol solutions. Parameters like adiabatic compressibility, intermolecular free length, and internal pressure were examined to understand solute-solvent interactions (Tekade et al., 2015).

Synthesis and Characterization

N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized via multicomponent Ugi reaction. The structural characterization of this derivative provides insights into the chemical properties of related cinnamamide compounds (Ganesh et al., 2016).

Anticonvulsant Applications

Substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides, similar in structure to the target compound, were synthesized and evaluated for anticonvulsant properties, showing promise as therapeutic agents (Siddiqui et al., 2014).

Antibacterial Efficacy

Studies on chlorinated N-arylcinnamamides, closely related to the target compound, revealed their effectiveness against gram-positive bacteria and mycobacterial strains, showing a broader spectrum of action compared to some clinically used drugs (Strharsky et al., 2022).

Binding Studies with Bovine Serum Albumin

Fluorescence and UV–vis spectral studies were conducted on p-hydroxycinnamic acid derivatives to investigate their interactions with bovine serum albumin, contributing to our understanding of protein-ligand interactions (Meng et al., 2012).

Insights into Antimalarial Activity

Research on ring-substituted N-arylcinnamanilides, structurally similar to the target compound, indicated significant antimalarial activity against chloroquine-sensitive strains, with some derivatives showing potency comparable to chloroquine (Kos et al., 2022).

Zukünftige Richtungen

The future directions for “N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide” could involve further exploration of its pharmacological activities and potential therapeutic applications . Additionally, more research could be conducted to optimize its synthesis process and to investigate its mechanism of action .

Wirkmechanismus

Target of Action

The primary target of N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide, also known as Morpholinyl ChalconeIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling.

Mode of Action

The exact mode of action of Morpholinyl Chalcone is not well understood. It is hypothesized that the compound interacts with its target protein, potentially altering its function or signaling pathways.

Biochemical Pathways

Given its potential interaction with Integrin alpha-L, it may influence pathways related to cell adhesion and cell-surface mediated signaling

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Result of Action

Given its potential interaction with Integrin alpha-L, it may influence cell adhesion and signaling, potentially affecting cellular function and communication

Eigenschaften

IUPAC Name |

N-[4-(3-oxomorpholin-4-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-12(16)14-10-3-5-11(6-4-10)15-7-8-18-9-13(15)17/h2-6H,1,7-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPHPBWGVVXRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

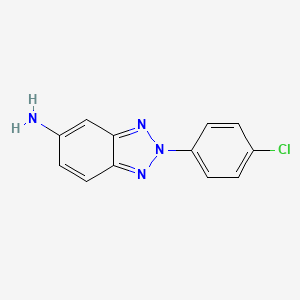

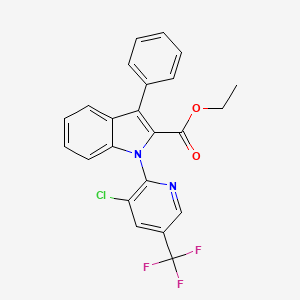

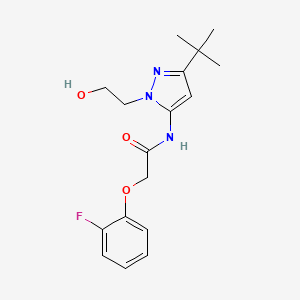

![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)